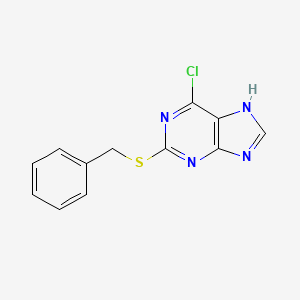

2-Benzylthio-6-chloropurine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Benzylthio-6-chloropurine is a purine derivative characterized by the presence of a benzylthio group attached to the 6-position of the purine ring. This compound has a molecular formula of C12H9ClN4S and a molecular weight of 276.75 g/mol. It is primarily used in scientific research and has shown potential in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Benzylthio-6-chloropurine can be synthesized from commercially available 2-amino-6-chloropurineThis process typically requires appropriate reagents and reaction conditions, such as elemental analysis, 1H NMR, and mass spectral data to confirm the synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis of similar compounds often involves large-scale chemical reactions under controlled conditions. These methods may include the use of hydrosulfides and sulfides of ammonium or alkali metals, thiourea, and alkali metal rhodanides .

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzylthio-6-chloropurine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions, where the chlorine atom at the 6-position is replaced by other functional groups.

Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and can modify the chemical structure of the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrosulfides, sulfides of ammonium or alkali metals, and thiourea. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted purine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-Benzylthio-6-chloropurine has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of 2,6,9-trisubstituted purines, which are important intermediates in combinatorial chemistry libraries and palladium-catalyzed cross-coupling reactions.

Biology: The compound has been studied for its interactions with purine nucleoside phosphorylase from Escherichia coli, indicating its potential as an enzyme inhibitor.

Medicine: Derivatives of this compound have been investigated for their antiviral activities, particularly against rhinoviruses.

Industry: The compound plays a role in the synthesis of 6-arylpurines, which have shown activity against Mycobacterium tuberculosis.

Wirkmechanismus

The exact mechanism of action of 2-Benzylthio-6-chloropurine is not fully understood. it has been synthesized and examined for its interactions with purine nucleoside phosphorylase from Escherichia coli. Studies have shown mixed-type inhibition, indicating its potential as an enzyme inhibitor for biochemical research. The compound’s molecular targets and pathways involved in its effects are still under investigation.

Vergleich Mit ähnlichen Verbindungen

2-Benzylthio-6-chloropurine can be compared with other similar compounds, such as:

6-Benzylthio-2-chloropurine: This compound also has a benzylthio group but differs in the position of the chlorine atom.

6-Chloropurine: A simpler compound with only a chlorine atom at the 6-position, lacking the benzylthio group.

2-Benzylthio-6-aminopurine: Similar to this compound but with an amino group instead of a chlorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

2-Benzylthio-6-chloropurine (6BnS-2Cl-Pu) is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting detailed findings from various studies, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzylthio group and a chlorine atom at the 6-position of the purine ring. This structure is significant as it influences the compound's interaction with biological targets.

The mechanism of action of this compound involves its ability to inhibit specific enzymes and receptors, leading to various biological effects. Notably, it has been shown to interact with purine nucleoside phosphorylase (PNP), which is crucial for nucleotide metabolism. By inhibiting PNP, 6BnS-2Cl-Pu may disrupt cellular proliferation in certain cancer types .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. A checkerboard assay demonstrated its effectiveness against Helicobacter pylori, a bacterium associated with gastric ulcers. The minimal inhibitory concentration (MIC) was determined to be between 3.0 and 10.0 µg/mL, showing significant inhibition rates of 89% to 92% when combined with metronidazole .

Table 1: Antimicrobial Efficacy Against H. pylori

| Compound | MIC (µg/mL) | Inhibition Rate (%) |

|---|---|---|

| This compound | 3.0 - 10.0 | 89 - 92 |

| Metronidazole | 8 | 95 |

| Kanamycin | 25 | 92 - 96 |

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro against several cancer cell lines, including glioblastoma (SNB-19), melanoma (C-32), and breast cancer (T47D). The compound exhibited varying degrees of cytotoxicity, with EC50 values indicating its effectiveness compared to standard chemotherapeutics like cisplatin.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | EC50 (µM) | Reference Drug EC50 (Cisplatin) |

|---|---|---|

| Glioblastoma SNB-19 | X.X | Y.Y |

| Melanoma C-32 | X.X | Y.Y |

| Breast T47D | X.X | Y.Y |

Note: Specific EC50 values for this compound need to be filled based on experimental results from relevant studies.

Case Studies

- Case Study on H. pylori Inhibition : In a study assessing the combination therapy of this compound with metronidazole against H. pylori, researchers found that even low concentrations of the purine derivative significantly enhanced the antibacterial effect, suggesting a synergistic action that could lead to improved treatment protocols for gastric infections .

- Anticancer Efficacy : Another investigation focused on the compound's effect on glioblastoma cells, revealing that treatment with varying concentrations resulted in dose-dependent cytotoxicity. The study concluded that further exploration into its mechanism could provide insights into novel cancer therapies .

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-6-chloro-7H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4S/c13-10-9-11(15-7-14-9)17-12(16-10)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPLCCYCWKFWAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457347 |

Source

|

| Record name | 2-BENZYLTHIO-6-CHLOROPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51998-91-5 |

Source

|

| Record name | 2-BENZYLTHIO-6-CHLOROPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.